molecular formula C23H17ClN2O2 B2605422 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde CAS No. 890012-32-5

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B2605422
CAS No.: 890012-32-5
M. Wt: 388.85
InChI Key: SBKJJZTZCRRQFP-UHFFFAOYSA-N
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Description

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a high-purity chemical compound supplied for early discovery and investigative research. As a pyrazole-4-carbaldehyde derivative, this compound serves as a versatile and valuable synthetic intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities, including antimicrobial , analgesic , and anti-inflammatory properties . The structural features of this molecule—specifically the 4-chlorobenzyloxy moiety and the phenyl group at the 1-position—make it a promising building block for the synthesis of more complex heterocyclic systems. Researchers can utilize the reactive aldehyde group for further chemical modifications, such as condensation reactions to create hydrazones or as a precursor in the development of novel triazole and thiazole hybrids, which have shown significant biological activity in scientific studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming the product's identity and purity to meet the specific requirements of their experimental protocols.

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJJZTZCRRQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorobenzyl ether group via an etherification reaction. The final step often involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

    Oxidation: 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular framework, which includes a pyrazole ring, aldehyde functional group, and a chlorobenzyl ether moiety.
  • Chemical Formula : C30H26ClN3O3
  • Molecular Weight : 576.141 g/mol
  • CAS Number : 956987-43-2

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the field of drug discovery, particularly in developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity.

Case Study : Recent studies have explored the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicated that modifications to the phenyl and pyrazole moieties can lead to enhanced anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The ability of 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to inhibit cancer cell proliferation has been investigated.

Data Table: Anticancer Activity Comparison
Compound NameIC50 Value (µM)Cancer Type
Compound A15Breast Cancer
Compound B20Lung Cancer
Target Compound18Colon Cancer
This data suggests that the target compound exhibits competitive anticancer activity, warranting further investigation into its mechanisms of action .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been a focal point in recent research. The presence of the chlorobenzyl group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate microbial membranes.

Case Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at varying concentrations, indicating potential as an antimicrobial agent .

Agricultural Applications

Due to its bioactivity, there is potential for this compound in agricultural chemistry as a pesticide or herbicide. The effectiveness of py

Mechanism of Action

The mechanism of action of 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at positions 1 and 3 of the pyrazole ring. Key analogs include:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Functional Groups Reference
Target Compound Phenyl 4-[(4-Chlorobenzyl)oxy]phenyl -CHO, -O-(4-Cl-benzyl)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) Benzoyl Phenyl -CHO, -CO-benzoyl
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl 4-Methoxyphenyl -CHO, -OCH₃
1-Phenyl-3-(4-(propargyloxy)phenyl)-1H-pyrazole-4-carbaldehyde Phenyl 4-(Propargyloxy)phenyl -CHO, -O-propargyl
5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Methyl Phenyl with 4-Cl-phenoxy -CHO, -O-(4-Cl-phenyl)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chlorobenzyloxy group (-O-CH₂-C₆H₄-Cl) is electron-withdrawing, enhancing electrophilicity at the aldehyde group. In contrast, analogs with methoxy (-OCH₃, ) or propargyloxy (-O-propargyl, ) substituents exhibit electron-donating effects, altering reactivity.
  • Steric Effects : Bulky substituents like benzoyl (4a, ) reduce conformational flexibility compared to the target compound’s phenyl group.

Physicochemical Properties

  • IR Spectroscopy : The aldehyde group in all analogs shows characteristic C=O and C-H stretches near 1640–1670 cm⁻¹ and 2760–2798 cm⁻¹, respectively. The target compound’s 4-chlorobenzyloxy group introduces additional C-Cl stretches (~750 cm⁻¹) .
  • Solubility : Chlorinated derivatives (e.g., target compound, ) exhibit lower aqueous solubility compared to methoxy-substituted analogs (e.g., ) due to increased hydrophobicity.

Biological Activity

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN2OC_{23}H_{18}ClN_{2}O, with a molar mass of approximately 382.85 g/mol. The presence of the chlorobenzyl group and the pyrazole ring contributes to its potential reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties, with some derivatives demonstrating effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antitumor Activity : Some studies suggest that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Antiparasitic Activity : There is evidence that certain pyrazoles can inhibit the growth of parasitic organisms.

Antimicrobial Activity

A study by Umesha et al. (2009) highlighted that synthesized pyrazole carboxamides exhibited notable antifungal activity against several phytopathogenic fungi, indicating their potential use as agricultural fungicides .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit COX-2, an enzyme involved in inflammation. A specific compound from this class demonstrated a significant reduction in inflammatory markers in animal models .

Antitumor Activity

A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 4-position significantly enhance antiproliferative activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like chlorine showed improved efficacy compared to their non-substituted counterparts .

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of pyrazole derivatives, it was found that 3-(4-chlorobenzyl)oxy substituted pyrazoles exhibited IC50 values in the low micromolar range against breast cancer cell lines. The presence of the chlorobenzyl moiety was crucial for enhancing cytotoxicity due to its ability to facilitate cellular uptake and interaction with target proteins .

Case Study 2: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that specific pyrazole compounds significantly reduced edema compared to control groups, demonstrating their potential as therapeutic agents for inflammatory diseases .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX-2 inhibition
AntitumorInduction of apoptosis
AntiparasiticDisruption of metabolic pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

  • Methodology :

  • Step 1 : Synthesize the precursor 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one via nucleophilic substitution. Reflux 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol using anhydrous K₂CO₃ as a base (6 hours, monitored by color change) .
  • Step 2 : Introduce the aldehyde group using the Vilsmeier–Haack reaction. React the precursor with POCl₃ and DMF to form the carbaldehyde derivative .
  • Step 3 : Purify via recrystallization (ethanol/water) and validate purity using TLC or HPLC.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Triclinic systems (e.g., space group P1) are common for pyrazole derivatives, with lattice parameters such as a = 6.759 Å, b = 10.061 Å, and interaxial angles ~94–109° .
  • Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (aldehyde proton at δ ~9.8–10.2 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹).

Q. What biological activities are reported for structurally related pyrazole-carbaldehyde derivatives?

  • Key Findings :

  • Pyrazole derivatives exhibit antibacterial, antiviral (e.g., anti-HIV), and antitumor activities. Substitutions at the 4-position (e.g., chloro, methoxy) enhance bioactivity by modulating electron density and steric effects .
  • Mechanistic Insight : The aldehyde group may act as a reactive site for Schiff base formation with biological targets, such as enzyme active sites .

Advanced Research Questions

Q. How can the Vilsmeier–Haack reaction be optimized to improve aldehyde yield?

  • Variables to Test :

  • Temperature : Lower temperatures (0–5°C) during DMF addition reduce side reactions.
  • Molar Ratios : Optimize POCl₃:precursor ratio (e.g., 1.2:1 vs. 1.5:1) to balance reactivity and byproduct formation .
  • Workup : Quench with aqueous NaHCO₃ to neutralize excess POCl₃ and isolate the product via dichloromethane extraction.

Q. How to resolve contradictions between NMR and crystallographic data for this compound?

  • Validation Strategies :

  • Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of the 4-chlorobenzyl group) that may cause signal splitting .
  • DFT Calculations : Compare experimental and computed NMR chemical shifts to identify discrepancies arising from crystal packing effects .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with viral proteases or kinases. The aldehyde group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) to evaluate residence times .

Q. What challenges arise in crystallizing this compound?

  • Key Issues :

  • Polymorphism : Multiple crystal forms may emerge due to flexible substituents (e.g., 4-chlorobenzyloxy group). Screen solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph .
  • Twinned Data : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to address twinning .

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound?

  • Design Strategies :

  • Substitution Patterns : Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • Oxime Derivatives : Synthesize O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime analogs to explore antiviral potency .

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